(2-Bromoethyl)ethylcarbamic acid benzyl ester

Descripción general

Descripción

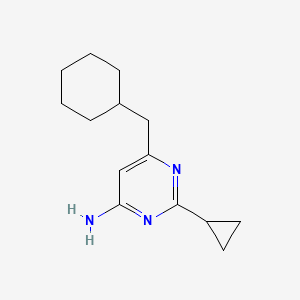

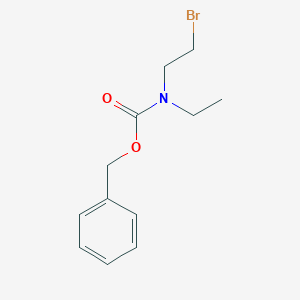

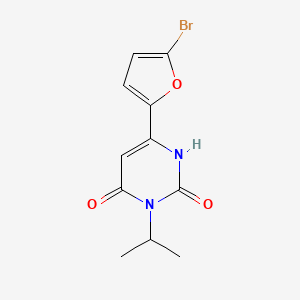

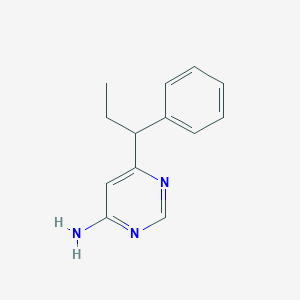

“(2-Bromoethyl)ethylcarbamic acid benzyl ester” is a complex organic compound. It contains an ester functional group, which is characterized by the -COO- group. This compound also contains a bromoethyl group, which is an alkyl group with a bromine atom attached, and a benzyl group, which is an aromatic ring attached to a CH2 group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a carboxylic acid or its derivative with an alcohol in a process known as esterification . The bromoethyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the ester, bromoethyl, and benzyl groups would significantly influence its structure .Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is broken down into a carboxylic acid and an alcohol in the presence of water . The bromine atom in the bromoethyl group could also be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could make the compound relatively heavy and polar, while the benzyl group could contribute to its aromaticity .Aplicaciones Científicas De Investigación

Selective Oxidation of Alkyl Benzenes

Benzyl esters are formed catalytically from alkyl benzenes using bromate salts in the presence of cerium ammonium nitrate, showcasing their relevance in selective oxidation reactions. This method operates at moderate temperatures, highlighting the utility of benzyl esters in synthesizing various organic compounds through oxidation processes (Ganin & Amer, 1997).

Synthesis and Polymerization of Functional Cyclic Esters

Research on the design, synthesis, and ring-opening polymerization of functional cyclic esters, including those with benzyl ester protecting groups, illustrates the application of benzyl esters in creating hydrophilic aliphatic polyesters. These materials are significant for their biodegradable properties and potential in medical and environmental applications (Trollsås et al., 2000).

Esterification Reactions

The mediation of esterification reactions by triethylamine using a benzyl ester reagent underscores the chemical versatility and applicability of benzyl esters in synthesizing complex molecules, including amino acid and sugar derivatives. This area of research demonstrates the utility of benzyl esters in organic synthesis, particularly in forming ester bonds without affecting sensitive functionalities (Tummatorn, Albiniak, & Dudley, 2007).

Benzylic Bromination

Investigations into benzylic bromination, particularly the synthesis of (2-Bromomethyl-phenyl)-methoxyiminoacetic acid methyl ester, reveal the critical role of bromoethyl esters in organic synthesis. This research demonstrates the efficiency of bromination reactions in synthesizing compounds with potential utility in various chemical industries (Lee & Ra, 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl N-(2-bromoethyl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQRIPGMKUDLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCBr)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(2-bromoethyl)-N-ethylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484139.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine](/img/structure/B1484152.png)